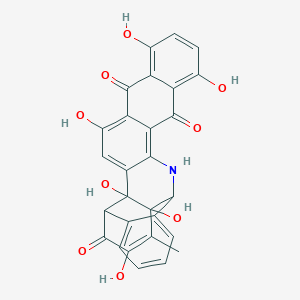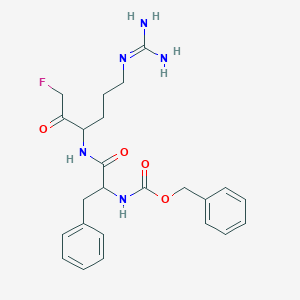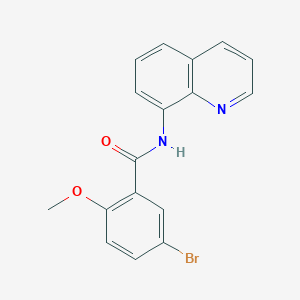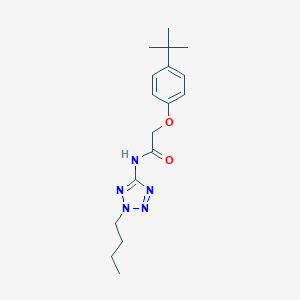![molecular formula C15H17N5OS B237715 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is a major inhibitory neurotransmitter in the central nervous system. It may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide in lab experiments is its specificity for the GABA system. This allows researchers to study the effects of modulating this system without affecting other neurotransmitter systems. However, the compound's limited solubility in water may pose a challenge for some experiments.
Orientations Futures
There are several future directions for research on N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory and anticancer properties warrant further investigation. Finally, the compound's structure-activity relationship could be explored to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide involves the reaction of 2-methyl-4-(3-methyl-1,2,4-triazol-5-yl)aniline with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated for its anti-inflammatory and anticancer properties.
Propriétés
Nom du produit |
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
|---|---|
Formule moléculaire |
C15H17N5OS |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
InChI |
InChI=1S/C15H17N5OS/c1-4-5-13(21)16-12-7-6-11(8-9(12)2)14-19-20-10(3)17-18-15(20)22-14/h6-8H,4-5H2,1-3H3,(H,16,21) |
Clé InChI |
OJAPZYSJLGBSFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)


